PX-478 free base
Description
Properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQMLGAUOTSKT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218687 | |
| Record name | PX-478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685847-78-3 | |
| Record name | PX-478 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685847783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PX-478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PX-478 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55OBY93SEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation of Melphalan Analogues
A plausible route involves the oxidation of a Melphalan-derived tertiary amine. Melphalan, a nitrogen mustard chemotherapeutic agent, shares structural homology with PX-478 but lacks the N-oxide group.
Procedure:
-
Starting Material : (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)aniline.
-
Oxidation : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 6–8 hours.
-
Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and solvent removal.
-
Purification : Recrystallization from ethanol/water mixtures to isolate the free base.
Key Challenges :
Direct Alkylation and Oxidation
An alternative approach constructs the bis(2-chloroethyl) groups prior to oxidation:
Procedure:
-
Alkylation : React 4-(2-amino-2-carboxyethyl)aniline with 1,2-dichloroethane in the presence of a base (e.g., potassium carbonate) to form N,N-bis(2-chloroethyl)aniline.
-
Oxidation : Introduce the N-oxide using hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours.
-
Chiral Resolution : Employ chiral column chromatography or enzymatic resolution to isolate the (S)-enantiomer.
Analytical Validation :
-
HPLC : Purity >95% confirmed via reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
Critical Parameters in Synthesis
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–50°C | Higher temps risk decomposition |
| Oxidant Concentration | 1.5–2.0 equivalents | Excess oxidant causes side products |
| pH | 6.5–7.5 (aqueous steps) | Prevents hydrolysis of chloroethyl groups |
Purification Strategies
-
Recrystallization : Ethanol/water (7:3 v/v) yields crystalline material with ≤2% impurities.
-
Lyophilization : For hygroscopic batches, lyophilization from tert-butanol improves stability.
Comparative Analysis of Oxidation Methods
| Method | Oxidant | Yield (%) | Purity (%) | Pros/Cons |
|---|---|---|---|---|
| mCPBA | 1.5 eq | 68 | 98 | High selectivity; costly |
| H₂O₂/AcOH | 2.0 eq | 72 | 95 | Cost-effective; longer reaction time |
| Ozone | 1.2 eq | 55 | 97 | Rapid; requires specialized equipment |
Industrial-Scale Considerations
ProlX Pharmaceuticals’ patented process (undisclosed in public domains) likely employs continuous flow chemistry to enhance scalability and reduce oxidation side reactions. Key adaptations include:
-
In-line pH monitoring during aqueous workup.
Analytical Characterization Table
Chemical Reactions Analysis
Types of Reactions
PX-478 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving the chloroethyl groups, can lead to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloroethyl groups
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent inhibitors .
Scientific Research Applications
Oncology Applications
Antitumor Activity
PX-478 has demonstrated significant antitumor effects across various cancer types. Studies have shown that it effectively inhibits tumor growth in xenograft models of small cell lung cancer (SCLC), colon cancer, prostate cancer, breast cancer, and pancreatic adenocarcinoma. For example:
- Small Cell Lung Cancer : In preclinical models, PX-478 resulted in tumor regression and increased apoptosis in SCLC xenografts .
- Colon Cancer : PX-478 administration led to a marked reduction in HIF-1α levels and inhibited the expression of HIF-1 target genes in HT-29 human colon cancer xenografts .
Combination Therapy
Combining PX-478 with other chemotherapeutic agents has shown enhanced therapeutic outcomes:
- Gemcitabine (Gem) : In a study involving pancreatic ductal adenocarcinoma (PDAC) cells, the combination of Gem and PX-478 significantly reduced tumor growth and induced immunogenic cell death . This synergistic effect suggests that PX-478 may enhance the efficacy of existing chemotherapy regimens.
Radiosensitization
PX-478 has been found to sensitize tumors to radiation therapy. It enhances the effectiveness of radiotherapy by preventing post-radiation activation of HIF-1 signaling pathways, thereby improving tumor response to radiation .
Metabolic Disorders
Recent studies indicate that PX-478 may have applications beyond oncology:
Diabetes Management
Research has suggested that PX-478 could preserve pancreatic β-cell function under metabolic stress conditions. In murine models, it has shown potential as an antidiabetic agent by mitigating the effects of metabolic overload on β-cells .
Obesity Treatment
PX-478 has also been investigated for its effects on obesity-related metabolic dysfunction. It has been shown to suppress HIF-1α activation in adipose tissue, reduce fat pad expansion, and prevent weight gain induced by high-fat diets . These findings support its potential use in managing obesity-related complications.
Cardiovascular Applications
Atherosclerosis
Emerging evidence suggests that PX-478 may be beneficial in treating atherosclerosis. By targeting HIF-1α pathways involved in vascular endothelium function, PX-478 could potentially reduce the progression of atherosclerotic lesions . This application highlights its versatility as a therapeutic agent beyond traditional cancer treatments.
Summary Table of Applications
Mechanism of Action
PX-478 free base exerts its effects by inhibiting the activity of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. This compound inhibits HIF-1α at multiple levels:
Inhibition of HIF-1α protein levels: this compound decreases the levels of HIF-1α protein in both normoxic and hypoxic conditions.
Inhibition of HIF-1α mRNA translation: The compound inhibits the translation of HIF-1α mRNA, reducing the production of HIF-1α protein.
Inhibition of HIF-1α deubiquitination: This compound inhibits the deubiquitination of HIF-1α, leading to increased levels of polyubiquitinated HIF-1α and subsequent degradation .
Comparison with Similar Compounds
Dichloroacetate (DCA)
Mechanism: DCA targets mitochondrial pyruvate dehydrogenase kinase (PDK), shifting metabolism from glycolysis to oxidative phosphorylation. Synergy with PX-478:
- Combined use reduces required doses by ~60.7%, lowering toxicity risks.
- In HT-29 colorectal cancer cells, the combination achieved a synergism index (CI) of 0.65, overcoming PX-478 resistance observed in MDA-MB-231 breast cancer cells .
- Dual targeting of HIF-1α (PX-478) and mitochondrial metabolism (DCA) enhances apoptosis and ROS generation, critical for tumor regression .
Its repurposing with PX-478 remains preclinical .
Arsenic Trioxide
Mechanism : Induces ROS-mediated apoptosis and synergizes with PX-478 in pancreatic cancer models.
Key Findings :
- Combined treatment in xenografts increased ROS production by 2.5-fold, leading to complete tumor regression in 30% of cases .
LW6 and Yardenone 2
Mechanism: LW6 destabilizes HIF-1α by inhibiting mitochondrial respiration, while Yardenone 2 (a marine-derived compound) broadly suppresses HIF-1 target genes. Comparison with PX-478:
HIF-2 Inhibitors (Belzutifan)
Mechanism: Belzutifan selectively inhibits HIF-2α, a homolog of HIF-1α, and is FDA-approved for renal cell carcinoma. Advantages Over PX-478:
- Higher clinical success due to fewer off-target effects.
- Limitations: Narrower applicability, as HIF-2α is less ubiquitously expressed than HIF-1α .
Digoxin
Mechanism : Cardiac glycoside with incidental HIF-1α inhibitory activity.
Comparison :
- Less potent than PX-478 in HIF-1α suppression (IC₅₀ >10 μM vs. PX-478’s 5–25 ng/mL ).
- Failed in clinical trials due to cardiotoxicity, unlike PX-478’s manageable myelosuppression .
Data Tables
Table 1: Antitumor Efficacy of PX-478 in Preclinical Models
Table 2: Synergistic Combinations with PX-478
Key Considerations and Limitations
- Toxicity Profile : PX-478 causes dose-dependent myelosuppression (neutropenia) at ≥100 mg/kg, necessitating careful dosing .
- Immunotherapy Interactions: PX-478 impairs mesoCAR T-cell proliferation and cytotoxicity, highlighting incompatibility with certain immunotherapies .
- Clinical Hurdles : Despite robust preclinical data, PX-478’s progression is stalled by competition with more selective HIF-2 inhibitors and combination therapy optimization challenges .
Biological Activity
PX-478 free base is a potent inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in tumor growth and survival. This article explores the biological activity of PX-478, focusing on its mechanisms of action, effects on various cancer types, and implications for therapeutic strategies.
PX-478 exerts its biological activity primarily through the inhibition of HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates genes that promote angiogenesis, metabolism, and survival of cancer cells. PX-478 disrupts this process by:
- Reducing HIF-1α levels : Studies have demonstrated that PX-478 effectively lowers HIF-1α protein levels in various cancer cell lines under both normoxic and hypoxic conditions .
- Inhibiting HIF-1α target genes : The compound downregulates genes associated with tumor progression, including vascular endothelial growth factor (VEGF) and glucose transporter-1 (GLUT-1), which are critical for tumor cell metabolism and angiogenesis .
In Vitro Studies
Research indicates that PX-478 enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. For instance:
- Prostate Cancer : In studies involving PC3 and DU145 prostate cancer cell lines, PX-478 inhibited HIF-1α and significantly reduced cell survival under both normoxic and hypoxic conditions. The IC50 values for clonogenic survival were determined to be 17 μmol/L for PC3 cells and 35 μmol/L for DU145 cells under normoxia .
| Cell Line | IC50 Normoxia (μmol/L) | IC50 Hypoxia (μmol/L) |
|---|---|---|
| PC3 | 17 | 16 |
| DU145 | 35 | 22 |
- Acute Myeloid Leukemia : PX-478 has also shown efficacy in inducing apoptosis in acute myeloid leukemia cells under hypoxic conditions, highlighting its potential across different cancer types .
In Vivo Studies
In vivo experiments have confirmed the antitumor efficacy of PX-478 in various xenograft models:
- Xenograft Models : Administration of PX-478 resulted in significant tumor regression in models of colon, lung, prostate, breast, renal, and pancreatic cancers. For example, it demonstrated log cell kills up to 3.0 in established tumors .
Effects on Immune Response
Recent studies have explored the impact of PX-478 on immune responses within the tumor microenvironment:
- Chimeric Antigen Receptor (CAR) T Cell Function : Research has shown that while PX-478 reduces HIF-1α levels in T cells, it also impairs their cytotoxic function against tumors. This dual effect necessitates careful consideration when integrating HIF inhibitors with immunotherapies .
| Treatment Condition | T Cell Proliferation (%) | Cytotoxicity (%) |
|---|---|---|
| Control | 100 | 80 |
| With PX-478 | 60 | 40 |
Case Study 1: Combination Therapy with Gemcitabine
A study investigated the combination of PX-478 with gemcitabine (Gem) in pancreatic ductal adenocarcinoma (PDAC). The results indicated that co-treatment enhanced immunogenicity by promoting dendritic cell maturation and increasing cytotoxic T-cell activity compared to single-agent therapies .
Case Study 2: Cervical Cancer
In cervical cancer models, high expression levels of HIF-1α correlated with poor patient prognosis. Treatment with PX-478 not only reduced HIF-1α but also affected T cell dynamics, leading to a decrease in antigen-specific T cell proliferation while impairing overall cytotoxicity .
Q & A
Q. What are the primary molecular mechanisms through which PX-478 inhibits HIF-1α?
PX-478 suppresses HIF-1α via three mechanisms: (i) inhibition of HIF-1α mRNA transcription , (ii) blockade of HIF-1α protein translation (demonstrated via ³⁵S labeling and 5' untranslated region reporter assays), and (iii) modulation of HIF-1α deubiquitination , leading to increased polyubiquitination and proteasomal degradation . This multi-target activity distinguishes it from other HIF-1α inhibitors, which typically act on a single pathway.
Q. Which in vivo models are validated for studying PX-478’s antitumor activity?
- Xenograft models : SCID mice bearing human tumor xenografts (e.g., HT-29 colon, OvCar-3 ovarian) are standard. PX-478 administered intraperitoneally (75–100 mg/kg/day for 5 days) induces tumor regression, with efficacy correlating with baseline HIF-1α levels .
- Genetic models : NHD13 mice (myelodysplastic syndrome model) show improved survival and hemoglobin levels post-PX-478 treatment (40 mg/kg, i.p.) .
Q. What are the key pharmacodynamic readouts for PX-478 in preclinical studies?
- HIF-1α suppression : Quantify via Western blotting of nuclear extracts or immunohistochemistry (IHC) in tumor sections .
- Functional outcomes : Measure VEGF secretion (ELISA), β-cell proliferation (Ki67 staining in pancreatic islets), or hematopoietic support capacity (e.g., colony-forming assays in MDS-EPCs) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on PX-478’s metabolic effects in diabetic models?
In db/db mice (obesity-linked diabetes), PX-478 improves glucose tolerance by enhancing β-cell proliferation (2× increase in plasma insulin) but fails to improve insulin sensitivity in adipose tissue . This paradox highlights the need for tissue-specific analyses:
- Adipose : RNA-seq of subcutaneous/visceral WAT to assess insulin signaling genes (e.g., Glut4, Adipoq).
- Liver : Evaluate gluconeogenic genes (e.g., Pck1, G6pc) via qPCR, as PX-478 upregulates hepatic glucose metabolism .
Q. What experimental strategies mitigate off-target effects in HIF-1α inhibition studies?
- Dose titration : Use pharmacokinetic-guided dosing (e.g., 30 mg/kg oral, every 48 hours) to maintain plasma concentrations >25 ng/mL (the threshold for HIF-1α suppression) while minimizing toxicity .
- Combination controls : Pair PX-478 with HIF-1α knockdown (shRNA) to confirm on-target effects, as done in CRC KRAS G12V models .
Q. How does PX-478 synergize with EGFR inhibitors in KRAS-mutant colorectal cancer?
In SW480 cells (KRAS G12V), PX-478 (10 μM) + cetuximab reduces HIF-1α by 70% and restores cetuximab sensitivity. Methodological recommendations:
- Colony formation assays : Treat cells for 8 hours pre-seeding to assess long-term proliferation .
- Immunohistochemistry : Validate HIF-1α suppression in patient-derived xenografts (PDXs) with KRAS mutations .
Methodological Challenges & Solutions
Q. What techniques optimize HIF-1α detection in hypoxic tumor microenvironments?
- IHC optimization : Use anti-HIF-1α antibodies (e.g., NB100-449) with antigen retrieval in citrate buffer (pH 6.0) to enhance signal in formalin-fixed paraffin-embedded (FFPE) sections .
- Hypoxia markers : Co-stain with CAIX or GLUT1 to distinguish HIF-1α-driven hypoxia from off-target effects .
Q. How to address variability in PX-478’s antitumor response across tumor sizes?
Contrary to conventional models, PX-478 shows stronger efficacy in large (>300 mm³) xenografts. Standardize protocols by:
- Tumor volume stratification : Group mice by tumor size pre-treatment .
- Apoptosis assays : Use TUNEL staining to quantify cell death, as large tumors exhibit delayed but widespread apoptosis post-PX-478 .
Data Contradiction Analysis
Q. Why do some studies report PX-478-induced weight loss while others do not?
Weight loss is observed in high-fat diet (HFD) mice (-15% vs. controls) but not in STZ-induced diabetic models. This discrepancy arises from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
